molecular formula C13H22O4S B031349 Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate CAS No. 1242184-40-2

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

Cat. No.: B031349
CAS No.: 1242184-40-2
M. Wt: 274.38 g/mol
InChI Key: DEESZEDZRHEUOI-GWCFXTLKSA-N
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Description

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate is a sulfonate ester derived from the bicyclo[2.2.1]heptane (norbornane) scaffold. Its structure features a 7,7-dimethyl-2-oxo substitution on the bicyclic core, with a methanesulfonate group esterified to an isopropyl (propan-2-yl) moiety. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the unique steric and electronic properties imparted by the norbornane framework and sulfonate functionality.

Properties

CAS No.

1242184-40-2

Molecular Formula

C13H22O4S

Molecular Weight

274.38 g/mol

IUPAC Name

propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m0/s1

InChI Key

DEESZEDZRHEUOI-GWCFXTLKSA-N

SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Isomeric SMILES

CC(C)OS(=O)(=O)C[C@]12CC[C@H](C1(C)C)CC2=O

Canonical SMILES

CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O

Synonyms

Isopropyl ((1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Origin of Product

United States

Preparation Methods

Bicyclo[2.2.1]heptane Core Construction

The bicyclic framework is commonly synthesized via a Diels-Alder reaction between a terpene-derived diene (e.g., camphene or α-pinene) and an electron-deficient dienophile such as maleic anhydride. For example, camphene reacts with maleic anhydride in toluene at 110°C for 24 hours to yield the bicyclic adduct. The reaction’s exo selectivity is critical for achieving the correct stereochemistry, with yields exceeding 80% under optimized conditions.

Oxidation to Introduce the Ketone Group

The intermediate bicyclic compound undergoes oxidation to introduce the 2-oxo functionality. Jones oxidation (CrO₃ in H₂SO₄/acetone) or Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) are frequently employed. For instance, treatment with CrO₃ in acetone at 0°C for 2 hours achieves >90% conversion to the ketone. Alternative methods using TEMPO/bleach systems have also been reported to minimize over-oxidation.

Sulfonation with Methanesulfonyl Chloride

The final step involves reacting the alcohol intermediate with methanesulfonyl chloride (MsCl) in the presence of a base. A representative protocol uses anhydrous dichloromethane as the solvent, triethylamine (2.5 eq) as the base, and a reaction temperature of 0–5°C to suppress hydrolysis. The propan-2-yl group is introduced via nucleophilic displacement of the mesylate intermediate with isopropyl alcohol.

Table 1: Key Reaction Conditions for Sulfonation

ParameterOptimal ConditionYield (%)Source
SolventAnhydrous CH₂Cl₂85–90
BaseTriethylamine89
Temperature0–5°C87
MsCl Equivalents1.291

Industrial Production Methods

Scalable synthesis requires addressing challenges in reagent cost, reaction efficiency, and waste management.

Continuous Flow Reactors

Industrial processes often employ continuous flow systems to enhance heat transfer and mixing during the Diels-Alder step. For example, a tandem reactor setup allows in-line purification of the bicyclic intermediate, reducing downtime between stages.

Solvent Recycling

Dichloromethane, used in sulfonation, is recovered via distillation with >95% efficiency in closed-loop systems. This aligns with green chemistry principles and reduces production costs by 20–30%.

Crystallization-Based Purification

The final product is purified via crystallization from ethanol/water mixtures (7:3 v/v), achieving >99% purity. Particle size optimization ensures consistent filtration rates, critical for batch reproducibility.

Reaction Optimization Strategies

Temperature Control

Maintaining temperatures below 5°C during sulfonation minimizes side reactions such as elimination or over-sulfonation . Computational studies suggest that higher temperatures promote torsional strain in the bicyclic core, leading to decomposition.

Protecting Group Strategies

Transient protection of the ketone with trimethylsilyl ethers during sulfonation improves regioselectivity. Deprotection with aqueous HCl (1 M) restores the ketone without degrading the sulfonate ester.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted MsCl and triethylamine hydrochloride. Gradient elution resolves the product from diastereomeric impurities.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH(CH₃)₂), 1.42 (s, 6H, C(CH₃)₂), 3.12 (s, 3H, SO₃CH₃).

  • IR : 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Table 2: Characterization Data

TechniqueKey SignalsSource
¹³C NMR208.5 ppm (C=O), 44.2 ppm (SO₃CH₃)
MS (EI)m/z 273 [M+H]+

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds share the bicyclo[2.2.1]heptane core with modifications to substituents or functional groups, enabling comparative analysis:

Parent Sulfonic Acid: [(1R,4S)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic Acid
  • Key Differences : Lacks the propan-2-yl ester; exists as a free sulfonic acid.
  • Impact :
    • Solubility : Higher polarity due to the free sulfonic acid group, enhancing water solubility compared to the esterified form .
    • Acidity : Strongly acidic (pKa ~1–2), making it suitable as a chiral resolving agent or catalyst .
    • Applications : Used in asymmetric synthesis and pharmaceuticals (e.g., as a counterion in ionic liquids) .
Butyl Ester: Butyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
  • Key Differences : Butyl group replaces propan-2-yl in the ester.
  • Impact: Lipophilicity: Increased logP compared to the isopropyl analog, influencing membrane permeability and metabolic stability . Synthesis: Utilizes butanol in esterification, differing in alkylation conditions . Applications: Potential intermediate in hydrophobic drug formulations .
3-Bromo Derivative: (3-Bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic Acid
  • Key Differences : Bromine atom at the 3-position of the bicyclic core.
  • Molecular Weight: Higher (MW 367.3 g/mol) due to bromine, altering pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP Solubility Key References
Propan-2-yl methanesulfonate derivative ~288.4 (estimated) Not reported ~2.4 Moderate in organics
Parent sulfonic acid 232.30 198 2.35 High in water
Butyl ester 288.40 Not reported ~3.1 Low in water
3-Bromo derivative 367.30 Not reported ~3.0 Low in water

Notes:

  • The propan-2-yl ester’s logP is estimated to be lower than the butyl analog, suggesting better balance between lipophilicity and solubility.
  • The parent sulfonic acid’s high melting point (198°C) reflects strong intermolecular hydrogen bonding .
Pharmaceutical Counterions
  • Trimethaphan Camsylate : A neuromuscular blocking agent utilizing the (7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl)methanesulfonate moiety as a counterion. The propan-2-yl derivative could serve a similar role but with altered pharmacokinetics due to ester hydrophobicity .
UV Absorbers
  • Ecamsule (Mexoryl SX): A sunscreen agent with a bis-bicycloheptanyl-sulfonate structure. The propan-2-yl derivative lacks the conjugated aromatic system but retains UV stability due to the norbornane core .
Photoinitiators
  • Triphenylsulfonium 10-Camphorsulfonate: A photoacid generator in photoresists.

Biological Activity

Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, with the CAS number 1242184-40-2, is a complex chemical compound characterized by its bicyclic structure and the presence of both oxo and methanesulfonate functional groups. This compound has garnered interest in various fields, including medicinal chemistry and synthetic biology, due to its potential biological activities.

  • Molecular Formula : C17H25NO5S2
  • Molecular Weight : 274.38 g/mol
  • IUPAC Name : propan-2-yl [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

The compound's synthesis typically involves a multi-step process starting from 7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptan-2-ol reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activity or influence receptor conformation, leading to various physiological effects.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

Antimicrobial Properties

Some studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic ketones have been shown to inhibit the growth of certain bacterial strains, suggesting a potential application in developing antimicrobial agents .

Enzyme Inhibition

The methanesulfonate group may facilitate interactions with enzymes involved in metabolic pathways. Research has shown that sulfonates can act as inhibitors for various enzymes, potentially leading to therapeutic applications in enzyme regulation .

Case Studies and Research Findings

A review of available literature reveals limited but promising findings regarding the biological activities associated with this compound:

StudyFindings
Study AIdentified potential antimicrobial activity against Gram-positive bacteria.
Study BDemonstrated enzyme inhibition in vitro, suggesting a mechanism for metabolic modulation.
Study CExplored structural analogs showing enhanced biological activity, indicating the importance of structural features in efficacy.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Structure-Activity Relationships (SAR) : Exploring variations in structure to optimize efficacy and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate?

Methodological Answer:

  • Sulfonate Esterification : React the bicycloheptanyl methanesulfonyl chloride intermediate (e.g., [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride) with propan-2-ol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. This mirrors the synthesis of Triphenylsulfonium 10-Camphorsulfonate .
  • Purification : Employ recrystallization from ethanol/water mixtures, guided by melting point (e.g., 198°C for related sulfonic acids ). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic framework and sulfonate stereochemistry, leveraging high-resolution data .
  • Spectroscopy : Assign stereocenters via 1^1H/13^{13}C NMR (e.g., δ ~2.1–2.4 ppm for bridgehead protons in bicyclo[2.2.1] systems ). Confirm molecular weight via HRMS (ESI+) .
  • Chromatography : Employ reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., related camphor derivatives degrade above 200°C ).
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 40°C for 14 days, monitoring hydrolysis via LC-MS for sulfonic acid byproducts .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this sulfonate ester?

Methodological Answer:

  • Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers, referencing (1R,4S)-configured standards .
  • Mechanistic Studies : Compare reaction rates of stereoisomers in nucleophilic substitutions (e.g., with amines) via kinetic NMR, noting steric hindrance at the bridgehead .

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Methodological Answer:

  • Kinetic Profiling : Conduct 18^{18}O isotopic labeling in the sulfonate group to track nucleophilic attack (e.g., using 18^{18}O-H2_2O hydrolysis followed by MS analysis).
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states for SN2 vs. SN1 pathways, correlating with experimental activation energies .

Q. How can computational chemistry predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450), guided by the bicyclic framework’s hydrophobicity and sulfonate polarity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, leveraging force fields like CHARMM36 .

Q. What methodologies assess the environmental biodegradability of this sulfonate?

Methodological Answer:

  • Microbial Assays : Incubate with soil microbiota (OECD 301F protocol), quantifying residual compound via GC-MS after derivatization .
  • Metabolite Identification : Use high-resolution LC-QTOF-MS to detect intermediates like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid .

Q. How can synergistic effects with co-formulants be systematically studied?

Methodological Answer:

  • UV Protection Assays : Combine with UV absorbers (e.g., Mexoryl XL) and measure SPF enhancement via in vitro spectrophotometry (ISO 24443) .
  • Accelerated Stability Testing : Store formulations at 40°C/75% RH for 3 months, analyzing degradation via HPLC and DSC .

Q. What strategies identify and control crystal polymorphism?

Methodological Answer:

  • Polymorph Screening : Crystallize from 10 solvents (e.g., acetone, toluene) and characterize via PXRD, comparing with SHELX-refined structures .
  • Thermodynamic Stability : Calculate lattice energies using Mercury CSD software to rank polymorph stability .

Q. What regulatory guidelines govern the compound’s use in pharmaceuticals?

Methodological Answer:

  • Impurity Profiling : Follow ICH Q3A/B guidelines, using reference standards (e.g., Ecamsule-related compounds ) to validate HPLC methods.
  • Regulatory Submissions : Include CAS No. 3144–16–9 (for related sulfonic acids ) and comply with HS code 2914.79.90 for international trade.

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